molecular formula C12H16O B1360230 (1-Phenylcyclopentyl)methanol CAS No. 59115-90-1

(1-Phenylcyclopentyl)methanol

Cat. No. B1360230
CAS RN: 59115-90-1
M. Wt: 176.25 g/mol
InChI Key: WJMWSPUOZRYMJD-UHFFFAOYSA-N
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Description

“(1-Phenylcyclopentyl)methanol” is a chemical compound with the molecular formula C12H16O . It has a molecular weight of 176.26 . The IUPAC name for this compound is also "(1-phenylcyclopentyl)methanol" .


Molecular Structure Analysis

The molecular structure of “(1-Phenylcyclopentyl)methanol” consists of a phenyl group attached to a cyclopentyl group, which is further attached to a methanol group . The exact structure can be represented by the SMILES notation: OCC1(C2=CC=CC=C2)CCCC1 .


Physical And Chemical Properties Analysis

“(1-Phenylcyclopentyl)methanol” has a density of 1.037g/cm3 and a boiling point of 286.8ºC at 760 mmHg . The flash point is 123.6ºC .

Scientific Research Applications

1. Hydroxymethyl DNA Adduct Formation

(1-Phenylcyclopentyl)methanol, as part of the broader methanol family, is involved in research exploring the formation of hydroxymethyl DNA adducts. A study highlighted the dose-dependent formation of hydroxymethyl DNA adducts in rats exposed to stable isotope-labeled methanol. This study is significant in understanding the potential carcinogenic effects of methanol metabolites, particularly formaldehyde, on DNA and protein structures (Lu et al., 2012).

2. Hydrogen Production from Methanol Thermochemical Conversion

Research on methanol, which is related to (1-Phenylcyclopentyl)methanol, has focused on its role as a liquid hydrogen carrier. The review discusses various production pathways, such as methanol steam reforming and partial oxidation. It emphasizes the development of catalysts and reactor technologies to improve the efficiency and sustainability of hydrogen production from methanol, indicating a potential application in developing a hydrogen-methanol economy (García et al., 2021).

3. Metabolic Disposition and Irreversible Binding

Investigations into the metabolic disposition of compounds structurally similar to (1-Phenylcyclopentyl)methanol, such as 1-phenylcyclohexene, reveal the irreversible binding of its metabolites to tissue proteins in rats. This type of study is crucial for understanding the biotransformation and potential tissue accumulation of such compounds (Chakrabarti et al., 1983).

4. Methanol as a Chemical Marker in Transformer Insulating Oil

Methanol, related to (1-Phenylcyclopentyl)methanol, has been identified as a chemical marker for assessing the condition of solid insulation in power transformers. Research in this area explores analytical methods for methanol determination in transformer oil and its relationship with cellulosic insulation degradation. This application is critical for monitoring and maintaining the integrity of power transformers (Jalbert et al., 2019).

Safety And Hazards

“(1-Phenylcyclopentyl)methanol” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

While the future directions for “(1-Phenylcyclopentyl)methanol” specifically are not detailed in the search results, methanol as a whole is seeing exciting developments. For instance, there is ongoing research into the power-to-methanol process, which involves the conversion of CO2 to methanol . There is also interest in the development of new catalysts for the photocatalytic reduction of CO2 to methanol . These developments could potentially influence the future directions for “(1-Phenylcyclopentyl)methanol”.

properties

IUPAC Name

(1-phenylcyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMWSPUOZRYMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974555
Record name (1-Phenylcyclopentyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenylcyclopentyl)methanol

CAS RN

59115-90-1
Record name 1-Phenylcyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59115-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanemethanol, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059115901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Phenylcyclopentyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.15 g (6.04 mmol) of (1-phenylcyclopentyl)carboxylic acid in 10 ml of tetrahydrofuran was added dropwise over a period of 20 minutes to a suspension of 344 mg (9.06 mmol) of lithium aluminum hydride in 20 ml of tetrahydrofuran, whilst ice-cooling, and the resulting mixture was stirred for 30 minutes at 60° C. At the end of this time, the reaction mixture was again ice-cooled, and then 0.3 ml of water, 10 ml of a 2N aqueous solution of sodium hydroxide and 1 ml of water were added, in that order, and the resulting mixture was diluted with diethyl ether. The white gel material which appeared was filtered off, and then the filtrate was washed with water, with a saturated aqueous solution of sodium hydrogen carbonate and with a saturated aqueous solution of sodium chloride, in that order. The organic phase was dried over anhydrous sodium sulfate, and the solvent was removed by distillation under reduced pressure. The resulting residue was purified by column chromatography through 50 g of silica gel, using methylene chloride as the eluent, to give 1.06 g (yield 99%) of the title compound as colorless crystals.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

NaBH4 (3.2 g, 86.2 mmol) was added portion wise to a cooled (ice bath) solution of 1-phenyl-cyclopentanecarbaldehyde (7.5 g, 43.1 mmol) in methanol (100 ml) and then stirred for 16 h at RT. After completion of the reaction, it was quenched with saturated ammonium chloride solution and the methanol under reduced pressure. The mixture was diluted with water, extracted with EtOAc, washed with water, brine, dried (Na2SO4) and evaporated to dryness under reduced pressure. Chromatography (15% EtOAc in hexanes) provided (1-phenyl-cyclopentyl)-methanol as a white solid (6 g, 79.8%).
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of the product of Step A (3.00 g, 14.71 mmol) in 10 mL THF was added dropwise to a suspension of LiAlH4 (1.25 g, 33.09 mmol) in 25 mL dry THF. The reaction mixture was stirred at reflux for three hours. The excess LiAlH4 was destroyed following the method described in Reagents for Organic Synthesis, Vol 1 [1967] p. 584 (J. Wiley & Son), by quenching the cooled reaction mixture with the addition of 1.25 mL water, followed by the addition of 1.25 mL 154 sodium hydroxide (w/v), followed by the addition of 3.75 mL water. The resulting aluminum salts were separated by filtration and washed with water (5×1 mL). The product was extracted with ether (3×25 mL) and dried (Na2SO4). Evaporation of the solvent gave 2.07 g (88%) of 1-phenylcyclopentanemethanol as a white solid, mp 41°-44° C.(the literature value of mp, J. Org. Chem. 27:3434 (1962), is 43°-44° C.).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
154
Quantity
1.25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.75 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a stirred solution of 1-phenyl-cyclopentanecarbaldehyde 22-01 (23 g, 132.18 mmol) in methanol (300 mL) was added NaBH4 (10.04 g, 264.36 mmol) at 0° C. The mixture was stirred at room temperature for 16 h. After completion of the reaction, it was quenched with aqueous ammonium chloride solution. The mixture was concentrated as much as possible, then diluted with water, extracted with ethyl acetate and the separated organic part was dried over sodium sulfate and concentrated under reduced pressure to get a crude product which was purified using a normal silica column using 5% ethyl acetate in hexane to of ford (1-phenyl-cyclopentyl)-methanol (23-01) (4.5 g, 19.35%) as a yellow liquid.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
10.04 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Phenylcyclopentyl)methanol
Reactant of Route 2
(1-Phenylcyclopentyl)methanol
Reactant of Route 3
(1-Phenylcyclopentyl)methanol
Reactant of Route 4
(1-Phenylcyclopentyl)methanol
Reactant of Route 5
(1-Phenylcyclopentyl)methanol
Reactant of Route 6
(1-Phenylcyclopentyl)methanol

Citations

For This Compound
4
Citations
EL Larghi, TS Kaufman - European Journal of Organic …, 2011 - Wiley Online Library
The oxa‐Pictet–Spengler cyclization is the oxygen variation of the Pictet–Spengler reaction, in which an aromatic alcohol component (generally a β‐arylethyl alcohol) reacts with …
J An, DN Work, C Kenyon… - The Journal of organic …, 2014 - ACS Publications
A new sodium dispersion reagent has been evaluated for the reduction of esters. Na-D15, a sodium dispersion with sodium particle size of 5–15 μm, is a nonpyrophoric reagent that can …
Number of citations: 36 pubs.acs.org
AA Aghekyan, GG Mkryan, TG Gukasyan, AS Tsatinyan… - SYNTHESIS, 2010
Number of citations: 0
АА Агекян, ГГ Мкрян, ТГ Гукасян, АС Цатинян… - Химический Журнал …, 2010 - elibrary.ru
Взаимодействием фенилциклопентилметиламина с замещенными 2-феноксиметилоксиранами синтезированы соответствующие N-фенилциклопентилметилзамещенные …
Number of citations: 5 elibrary.ru

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